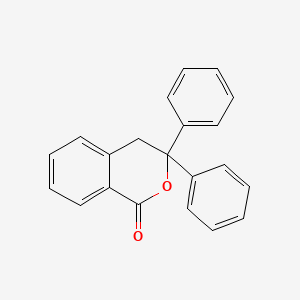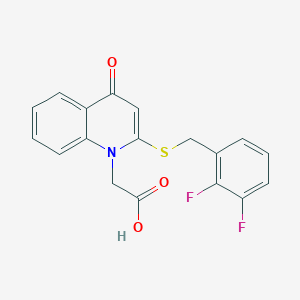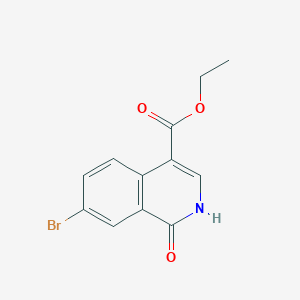![molecular formula C16H27NO2Si B11836245 Carbamic acid, [1-(dimethylphenylsilyl)propyl]-, 1,1-dimethylethyl ester CAS No. 189639-20-1](/img/structure/B11836245.png)
Carbamic acid, [1-(dimethylphenylsilyl)propyl]-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, [1-(dimethylphenylsilyl)propyl]-, 1,1-dimethylethyl ester is a specialized organic compound with the molecular formula C16H27NO2Si. This compound is characterized by the presence of a carbamate group, a dimethylphenylsilyl group, and a tert-butyl ester group. It is used in various chemical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [1-(dimethylphenylsilyl)propyl]-, 1,1-dimethylethyl ester typically involves the reaction of [1-(dimethylphenylsilyl)propyl]amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-25°C and a solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or silyl derivatives.
Aplicaciones Científicas De Investigación
Carbamic acid, [1-(dimethylphenylsilyl)propyl]-, 1,1-dimethylethyl ester has several applications in scientific research:
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, [1-(dimethylphenylsilyl)propyl]-, 1,1-dimethylethyl ester involves the interaction of its carbamate group with nucleophiles. This interaction can lead to the formation of stable carbamate derivatives, which can modify the activity of enzymes or proteins. The dimethylphenylsilyl group provides steric hindrance, enhancing the stability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, N-[2-(1-piperazinyl)ethyl]-, 1,1-dimethylethyl ester
- Carbamic acid, phenyl-, 1-methylethyl ester
- Carbamic acid, methylpropyl-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, [1-(dimethylphenylsilyl)propyl]-, 1,1-dimethylethyl ester is unique due to the presence of the dimethylphenylsilyl group, which imparts distinct steric and electronic properties. This makes it more stable and reactive compared to other carbamate esters, allowing for its use in specialized applications.
Propiedades
Número CAS |
189639-20-1 |
|---|---|
Fórmula molecular |
C16H27NO2Si |
Peso molecular |
293.48 g/mol |
Nombre IUPAC |
tert-butyl N-[1-[dimethyl(phenyl)silyl]propyl]carbamate |
InChI |
InChI=1S/C16H27NO2Si/c1-7-14(17-15(18)19-16(2,3)4)20(5,6)13-11-9-8-10-12-13/h8-12,14H,7H2,1-6H3,(H,17,18) |
Clave InChI |
XZXXPDGMTOGPTE-UHFFFAOYSA-N |
SMILES canónico |
CCC(NC(=O)OC(C)(C)C)[Si](C)(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{2-[(Naphthalen-1-yl)methyl]phenoxy}acetamide](/img/structure/B11836187.png)



![3-(4-Chlorophenyl)[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B11836203.png)

![Methyl 4-chloro-2-methylthieno[3,2-C]quinoline-6-carboxylate](/img/structure/B11836210.png)





